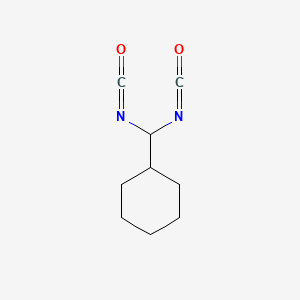

(Diisocyanatomethyl)cyclohexane

Description

Historical Context of (Diisocyanatomethyl)cyclohexane Research

The field of polyurethane chemistry began in 1937 with the pioneering work of Dr. Otto Bayer and his colleagues, who first synthesized polyurethanes through the polyaddition reaction of diisocyanates and polyols. researchgate.netsigmaaldrich.com This discovery paved the way for a vast range of materials, including foams, coatings, and elastomers, which became commercially significant during and after World War II. researchgate.netsigmaaldrich.com

Role as a Monomer in Advanced Materials Synthesis

This compound, in its various isomeric forms (primarily 1,3- and 1,4-), serves as a crucial monomer for synthesizing advanced materials with exceptional properties. The specific geometry of these isomers plays a significant role in the final polymer's performance.

The trans-1,4-bis(isocyanatomethyl)cyclohexane isomer (trans-1,4-H6XDI) is noted for its highly symmetric and linear structure. andersondevelopment.com This symmetry allows for the formation of well-organized, crystalline hard segment domains in polyurethane elastomers. researchgate.netacs.org This organized structure leads to a more efficient micro-phase separation between the hard and soft segments of the polymer, resulting in materials with outstanding elasticity, high resilience, low compression set, and improved heat resistance compared to polyurethanes made from other diisocyanates. researchgate.net These high-performance elastomers are suitable for applications demanding superior dynamic performance and tear strength. andersondevelopment.com

The 1,3-bis(isocyanatomethyl)cyclohexane (B1196688) isomer is a highly reactive compound used to create tailored polymers with enhanced thermal stability, chemical resistance, and elasticity. researchgate.netsigmaaldrich.com Its applications are diverse, including:

Pressure-sensitive adhesives: Used in foldable displays and medical devices due to strong adhesion and high optical transmittance. researchgate.netsigmaaldrich.com

Polymer hydrogels: Its ability to form biodegradable hydrogels makes it useful for controlled drug delivery and in fabricating niche-mimicking materials for medical research. researchgate.netsigmaaldrich.com

Cross-linking agent: It enhances the durability of coatings and adhesives and is used in preparing gel polymer electrolytes for lithium-ion batteries. researchgate.netsigmaaldrich.com

The table below summarizes the performance characteristics of polyurethanes synthesized from trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) compared to those made with the common aromatic diisocyanate MDI and another cycloaliphatic diisocyanate, H12MDI.

| Property | 1,4-H6XDI-based PUE | MDI-based PUE | H12MDI-based PUE |

|---|---|---|---|

| Impact Resilience (%) | 63 | 55 | 52 |

| Compression Set (70°C, 22hr, %) | 28 | 48 | 55 |

| Heat Resistance (Softening Temp °C) | 226 | 206 | 120 |

| Light Stability | Excellent | Poor | Good |

This data is compiled from research comparing thermoplastic polyurethanes (TPUs) of similar hardness (Shore 85A). The superior impact resilience, lower compression set, and higher heat resistance of the 1,4-H6XDI based material highlight its performance advantages. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

25398-11-2 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

diisocyanatomethylcyclohexane |

InChI |

InChI=1S/C9H12N2O2/c12-6-10-9(11-7-13)8-4-2-1-3-5-8/h8-9H,1-5H2 |

InChI Key |

GKGXKPRVOZNVPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(N=C=O)N=C=O |

Origin of Product |

United States |

Nomenclature and Isomerism of Diisocyanatomethyl Cyclohexane

Structural Isomers of (Diisocyanatomethyl)cyclohexane

The term "this compound" can refer to several structural isomers depending on the attachment points of the isocyanatomethyl groups to the cyclohexane (B81311) ring and the arrangement of the functional groups relative to each other. The most commercially significant isomers include those with the isocyanate groups attached directly to the ring via a methylene (B1212753) bridge and those where the isocyanate is part of a larger structure incorporating the cyclohexane moiety.

4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI) and its Isomeric Forms (cis/trans)

4,4'-Methylenebis(cyclohexyl isocyanate), also known as H12MDI or hydrogenated MDI, is a cycloaliphatic diisocyanate composed of two cyclohexyl rings linked by a methylene bridge, with an isocyanate group at the 4 and 4' positions. nih.govcymitquimica.com Due to the stereochemistry of the substituted cyclohexane rings, H12MDI exists as a mixture of three geometric isomers: cis-cis, cis-trans, and trans-trans. researchgate.net

The commercial mixture contains these isomers in varying proportions, but they can be separated through techniques like fractional crystallization. researchgate.net The trans-trans isomer is characterized by a more linear and symmetric structure, while the cis-cis and cis-trans isomers are more bent. This geometric difference significantly influences the packing efficiency of the molecules. researchgate.netresearchgate.net Characterization and quantification of the isomer content can be performed using analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry (DSC). researchgate.netresearchgate.net

1,3-Bis(isocyanatomethyl)cyclohexane (B1196688) (H6XDI, BIC) and its Isomers

1,3-Bis(isocyanatomethyl)cyclohexane, also known as hydrogenated m-xylylene diisocyanate (H6XDI), is a structural isomer where two isocyanatomethyl groups are attached to a single cyclohexane ring at the 1 and 3 positions. sigmaaldrich.comnih.gov This compound is also a mixture of cis and trans isomers, referring to the relative orientation of the two isocyanatomethyl substituents on the cyclohexane ring. sigmaaldrich.comfishersci.ca It is a highly reactive compound used as a precursor in the synthesis of polymers with tailored properties, such as pressure-sensitive adhesives and biodegradable hydrogels. sigmaaldrich.comresearchgate.net

1,4-Bis(isocyanatomethyl)cyclohexane (B82432) (BIC) and its Isomers

1,4-Bis(isocyanatomethyl)cyclohexane is another key isomer, featuring two isocyanatomethyl groups attached to a cyclohexane ring at the 1 and 4 positions. This arrangement results in cis and trans geometric isomers. The trans isomer, in particular, is noted for its highly compact, linear, and symmetrical structure. smolecule.comandersondevelopment.com The stereochemistry of this diisocyanate is derived from its diamine precursor, 1,4-bis(aminomethyl)cyclohexane, which also exists in cis and trans forms. The trans isomer of 1,4-Bis(isocyanatomethyl)cyclohexane is highly valued for producing high-performance polyurethane elastomers (PUEs) with superior properties compared to those made from aromatic diisocyanates. smolecule.comresearchgate.net

Impact of Isomerism on Reactivity Profiles

The isomerism of this compound derivatives has a direct and significant impact on their reactivity and the properties of the subsequent polymers. The spatial arrangement of the isocyanate (-NCO) groups, dictated by the isomer's geometry, influences their accessibility and reaction kinetics.

Isocyanates are inherently reactive toward compounds with active hydrogen atoms, such as alcohols, amines, and water, to form urethane (B1682113), urea (B33335), and amine linkages, respectively. nih.govchemicalbook.comebrary.net While the fundamental reactivity is driven by the -NCO group, the stereochemistry of the molecule plays a crucial role. For instance, the linear and symmetrical nature of trans isomers allows for more ordered arrangements in the prepolymer phase, which can affect reaction rates and network formation.

In the case of H12MDI, the different isomers (trans-trans, cis-trans, cis-cis) affect the physical properties and reactivity of the resulting polyurethanes. researchgate.net The symmetric trans-trans isomer allows for more efficient packing and stronger intermolecular interactions in the hard segments of polyurethanes. researchgate.net Similarly, the trans isomer of 1,4-bis(isocyanatomethyl)cyclohexane is prized for its symmetrical structure, which leads to well-organized hard segment domains in polyurethanes. researchgate.netacs.org This structural regularity enhances the formation of hydrogen bonds between polymer chains, contributing to improved material properties. researchgate.net

Stereochemical Considerations in Polymerization Reactions

The stereochemistry of diisocyanate monomers is a critical parameter that can be leveraged to control the final properties of polymers. researchgate.netnih.gov During polymerization, particularly in the formation of segmented polyurethanes, the stereoisomeric nature of the diisocyanate dictates the structure and morphology of the hard segments.

For both H12MDI and 1,4-bis(isocyanatomethyl)cyclohexane, a higher content of the trans isomer leads to polymers with superior properties. The key findings from research are summarized below:

Improved Phase Separation: The high symmetry and linearity of the trans isomers of H12MDI and 1,4-H6XDI promote better packing and crystallization of the hard segments. researchgate.netresearchgate.net This leads to a more defined micro-phase separation between the hard and soft segments in polyurethane elastomers. researchgate.netresearchgate.net

Enhanced Mechanical Properties: Well-organized hard segment domains act as physical crosslinks, reinforcing the polymer matrix. Polyurethanes based on high trans-trans H12MDI show improved mechanical strength. researchgate.net Similarly, elastomers made from trans-1,4-H6XDI exhibit ultra-high performance, with superior resilience, tear strength, and toughness compared to materials made from aromatic diisocyanates like MDI or TODI. andersondevelopment.comresearchgate.netacs.org

Superior Thermal and Light Stability: The ordered structure resulting from trans isomers can enhance the thermal stability of the polymer. researchgate.netresearchgate.net Furthermore, being aliphatic, these diisocyanates produce polyurethanes with excellent light and color stability, as they lack the aromatic moieties that are susceptible to UV degradation. andersondevelopment.comresearchgate.netacs.org

The table below summarizes the effect of isomerism on the properties of polyurethanes derived from 1,4-Bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) compared to a standard aromatic diisocyanate (MDI).

| Property | Polymer based on trans-1,4-H6XDI | Polymer based on MDI | Rationale for Difference |

| Hard Segment Organization | Highly organized and crystalline | Less ordered | The symmetric and linear structure of the trans isomer promotes efficient packing and hydrogen bonding. researchgate.netacs.org |

| Mechanical Performance | Superior tensile strength, tear strength, and resilience | Standard high performance | Well-organized hard domains act as strong physical crosslinks, enhancing toughness and elasticity. andersondevelopment.comacs.org |

| Thermal Stability | Improved heat resistance | Good | The stable, crystalline hard segment phase increases the material's thermal stability. researchgate.net |

| Light Stability | Excellent, non-yellowing | Prone to yellowing | The aliphatic structure of H6XDI is inherently more resistant to UV degradation than the aromatic structure of MDI. andersondevelopment.comacs.org |

Synthetic Methodologies for Diisocyanatomethyl Cyclohexane

Phosgene-Based Synthesis Routes

The traditional and most established method for producing (Diisocyanatomethyl)cyclohexane involves the use of phosgene (B1210022), a highly reactive and toxic gas. nih.govionike.com This process is favored for its high yields and rapid reaction rates. nih.gov

The synthesis begins with the appropriate amine precursor, which for this compound is bis(aminomethyl)cyclohexane. This diamine is typically produced through the hydrogenation of xylylenediamine. google.com The core of the phosgene-based route is the reaction of this primary amine with an excess of phosgene. google.comjustia.com This reaction can be carried out in either a liquid or gas phase. nih.govacs.org The gas phase process involves vaporizing the amine at high temperatures (200-600 °C) and reacting it directly with gaseous phosgene. nih.gov The liquid phase method, often used for large-scale production of isocyanates like MDI and TDI, involves the reaction of the amine with phosgene in a suitable solvent. acs.org

R(NH₂)₂ + 2COCl₂ → R(NCO)₂ + 4HCl

This process is applicable to a wide range of diisocyanates, including this compound, which is also referred to as H₆XDI. justia.comgoogle.com

Optimizing the phosgenation process is crucial for maximizing the yield and purity of the final product while ensuring safety. Key parameters that are controlled include reaction temperature, pressure, and the molar ratio of phosgene to the amine. google.com An excess of phosgene is generally used to ensure complete conversion of the amine. google.comjustia.com

After the initial reaction, the crude isocyanate product contains unreacted phosgene, hydrogen chloride, and the solvent. google.comjustia.com A significant part of process optimization involves the efficient separation of these byproducts. Distillation is a common method used for this purification. google.comjustia.comgoogle.com However, the thermal sensitivity of isocyanates, which can lead to oligomerization (formation of isocyanurate, carbodiimide, uretdione, etc.), presents a challenge. google.comjustia.com To mitigate this, purification is often carried out under reduced pressure to lower the distillation temperature. google.comjustia.com

Continuous flow processes have been developed to enhance safety and efficiency, particularly for removing unreacted phosgene. google.com In-line monitoring techniques, such as Fourier-transform infrared (FTIR) analysis, can be employed for real-time reaction monitoring, allowing for rapid optimization of reaction conditions and ensuring product quality. acs.org

Non-Phosgene Synthesis Routes

Growing concerns over the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct have driven significant research into developing safer, "green" alternatives for isocyanate synthesis. nih.govionike.comacs.org These non-phosgene routes typically involve the formation of a carbamate (B1207046) intermediate, which is then thermally decomposed to yield the isocyanate. nih.govacs.org This approach avoids the use of chlorine, simplifying purification and improving product quality. nih.govacs.org

Several methods exist for the synthesis of the carbamate precursor without using phosgene. These include:

Reaction with Dimethyl Carbonate (DMC): Amines can react with dimethyl carbonate to form the corresponding carbamates. nih.govresearchgate.net This method is considered a greener alternative, and the byproduct, methanol, can be recycled. nih.gov The reaction is often catalyzed, with various catalysts being investigated to improve efficiency. researchgate.net

Urea (B33335) Method: This approach utilizes urea as a carbonyl source to react with amines and alcohols to produce carbamates. nih.govacs.org The byproducts are alcohol and ammonia (B1221849), which can be recycled, making it a potentially "zero-emission" process. nih.gov However, the development of efficient catalysts and effective ammonia removal are key challenges. nih.govacs.org

Reductive Carbonylation of Nitro Compounds: This method involves the reaction of nitro compounds with carbon monoxide to directly form isocyanates or their carbamate precursors. nih.govacs.org

Oxidative Carbonylation of Amines: In this process, amines react with carbon monoxide and an oxidizing agent to produce carbamates. nih.govacs.orgresearchgate.net

The subsequent step in all these approaches is the thermal decomposition (cracking) of the carbamate to the isocyanate. nih.govacs.orgresearchgate.net

The development of effective catalysts is a primary focus in non-phosgene isocyanate synthesis to achieve high yields and selectivity under milder conditions. nih.govacs.org

For carbamate formation, various catalytic systems have been explored. For instance, in the reaction of amines with dimethyl carbonate, catalysts like ytterbium triflate and supported zinc acetate (B1210297) have been studied. researchgate.net In the synthesis of carbamates from amines and CO₂, catalyst systems such as nickel-promoted magnetic iron oxide and cerium-manganese oxides have shown promise. ionike.comresearchgate.netcas.cn Lead compounds have also been identified as effective catalysts for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and N,N′-diphenyl urea. researchgate.net

For the thermal decomposition of carbamates, zinc-based catalysts are often favored due to their high activity and cost-effectiveness. nih.govacs.org The catalytic activity can be further enhanced by the addition of a second metal component. acs.org Research is ongoing to develop catalyst systems that are active at lower temperatures to minimize side reactions and improve the selectivity towards the desired isocyanate. acs.org

Purification Techniques for Research Applications

Regardless of the synthetic route, the crude this compound must be purified to meet the stringent requirements of research applications. The primary method for purifying isocyanates is distillation. google.comjustia.comgoogle.com However, as mentioned earlier, the high temperatures required for distillation can lead to the formation of byproducts through oligomerization. google.comjustia.com

To address this, several specialized distillation techniques are employed:

Vacuum Distillation: By significantly reducing the pressure, the boiling point of the isocyanate is lowered, minimizing thermal stress and subsequent degradation. google.comjustia.com

Thin-Film Evaporation: In this technique, the crude isocyanate is spread as a thin film over a heated surface, allowing for rapid evaporation and minimizing the residence time at high temperatures. justia.comgoogle.com

For heat-sensitive isomers or mixtures with similar boiling points, melt crystallization can be an effective purification method. acs.org This technique relies on the differences in the melting points and crystal structures of the components. Dynamic falling film melt crystallization has been successfully used to separate isomers of MDI, achieving high purity. acs.org

In research settings, where smaller quantities are often handled, precipitation can be used for purification. For instance, a synthesized adduct can be dissolved in a suitable solvent and then precipitated by adding a non-solvent, followed by filtration and drying. mdpi.com

Reactivity and Reaction Mechanisms of Diisocyanatomethyl Cyclohexane

Isocyanate Group Reactivity and Functional Group Transformations

The isocyanate group is an electrophilic functional group, meaning it is reactive towards nucleophiles. semanticscholar.org The central carbon atom of the N=C=O group carries a partial positive charge due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it a target for electron-rich species. semanticscholar.org The reactivity of the isocyanate groups in (Diisocyanatomethyl)cyclohexane is influenced by the electron-donating nature of the alkyl cyclohexane (B81311) ring, which tends to decrease the partial positive charge on the carbon atom compared to aromatic isocyanates. semanticscholar.org

The primary reactions of the isocyanate groups involve additions of nucleophiles across the N=C double bond. Key functional group transformations include:

Reaction with Alcohols: Isocyanates react with alcohols to form urethane (B1682113) linkages. This is the foundational reaction for the production of polyurethanes. wikipedia.org When a diisocyanate like this compound reacts with a diol or polyol, a polymer chain is formed. wikipedia.orgwikipedia.org

Reaction with Amines: The reaction with amines is significantly faster than with alcohols and results in the formation of urea (B33335) linkages. pcimag.com The reaction of a diisocyanate with a diamine or polyamine leads to the formation of polyureas. wikipedia.org

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. wikipedia.orgl-i.co.uk This reaction is often utilized in the production of polyurethane foams, where the carbon dioxide acts as a blowing agent. wikipedia.orgl-i.co.uk The newly formed amine can then react with another isocyanate group to form a urea linkage. wikipedia.org

The relative reactivity of isocyanates with different nucleophiles generally follows the order: primary aliphatic amines > primary aromatic amines > secondary amines > primary alcohols > water > secondary alcohols > tertiary alcohols > phenols.

Polymerization Kinetics and Thermodynamics

The polymerization of this compound is a complex process influenced by reaction kinetics and thermodynamics. The formation of various polymer structures depends on the specific reactants and reaction conditions.

Polyurethane Formation Mechanisms

Polyurethane synthesis involves the step-growth polymerization of a diisocyanate with a polyol. wikipedia.org The reaction proceeds through the nucleophilic attack of the hydroxyl group of the polyol on the electrophilic carbon atom of the isocyanate group, forming a urethane linkage. l-i.co.ukresearchgate.net The kinetics of this reaction are influenced by the structure of both the diisocyanate and the polyol, as well as the presence of catalysts. Polyurethanes based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) have been shown to exhibit excellent mechanical and dynamic viscoelastic properties. researchgate.net

Polyurea Formation Mechanisms

Polyurea formation occurs through the rapid reaction of a diisocyanate with a diamine. wikipedia.orgharvard.edu The mechanism is similar to polyurethane formation, with the amine's nitrogen atom acting as the nucleophile. harvard.edu An alternative pathway for polyurea synthesis involves the reaction of a diisocyanate with water. nih.gov This process is generally slower and involves the initial formation of a carbamic acid, which then decomposes to an amine and carbon dioxide. nih.gov The resulting amine then reacts with another isocyanate group to form the urea linkage. nih.gov

Trimerization and Isocyanurate Formation

Under certain conditions, isocyanate groups can react with each other in a cyclotrimerization reaction to form a stable six-membered isocyanurate ring. wikipedia.orgrsc.org This reaction is often catalyzed by specific catalysts and is used to introduce cross-linking in polyurethane and polyisocyanurate foams, enhancing their thermal stability and flame retardancy. rsc.org The formation of isocyanurates can proceed through a one-component route (cyclotrimerization of isocyanates) or a two-component route involving the reaction of an isocyanate with a carbamate (B1207046) to form an allophanate (B1242929), which then reacts further to yield an isocyanurate. rsc.org

Allophanate and Biuret Formation

Allophanates are formed from the reaction of an isocyanate group with a urethane linkage. ebrary.netresearchgate.net This reaction typically occurs at elevated temperatures and in the presence of excess isocyanate. ebrary.net Allophanate formation introduces branching and cross-linking into the polymer structure, which can affect the material's properties. ebrary.net The allophanate linkage is thermally reversible, and at temperatures above 100-150°C, it can revert to the urethane and free isocyanate. ebrary.net

Biurets are formed when an isocyanate group reacts with a urea linkage. wikipedia.orgwikipedia.org This reaction is analogous to allophanate formation and also serves to create cross-links within the polymer network. wikipedia.org The formation of biurets is a common side reaction in polyurea synthesis. nih.gov

Catalysis in this compound Polymerization

Catalysts play a crucial role in controlling the rate and selectivity of the various reactions involved in the polymerization of this compound. The choice of catalyst can significantly influence the final properties of the polymer.

Commonly used catalysts for polyurethane formation include organometallic compounds, such as tin and bismuth carboxylates, and tertiary amines. l-i.co.ukgoogle.com Tin catalysts, like dibutyltin (B87310) dilaurate, are highly effective but are facing increased scrutiny due to toxicity concerns. l-i.co.uk Bismuth and zinc catalysts are gaining popularity as less toxic alternatives and are selective towards the urethane-forming reaction. l-i.co.uk

For isocyanurate formation (trimerization), catalysts such as potassium acetate (B1210297), other alkali metal carboxylates, and quaternary ammonium (B1175870) compounds are often employed. rsc.orggoogle.com

The catalysis of allophanate formation can be achieved using various metal compounds, with bismuth tricarboxylates and metal carboxylates (e.g., sodium and potassium carboxylates) being effective. google.com

The following table provides a summary of the relative reaction rates of isocyanates with various reaction partners, which is a key consideration in catalysis.

| Reacting Group | Relative Rate |

| Primary Aliphatic Amine | 100-500 |

| Primary Aromatic Amine | 20-30 |

| Primary Hydroxyl | 1 |

| Water | 1 |

| Secondary Hydroxyl | 0.3 |

| Urethane (Allophanate formation) | 0.2 |

| Urea (Biuret formation) | 0.05 |

| Aromatic Hydroxyl (Phenol) | 0.01-0.05 |

This table presents generalized relative reaction rates. Actual rates can vary significantly based on specific reactants, catalysts, and reaction conditions.

Controlled Polymerization Techniques

Controlled polymerization techniques are essential for tailoring the structure and properties of polyurethanes derived from this compound. These methods allow for precise management of the reaction between the diisocyanate and polyol components, leading to polymers with desired characteristics such as high elasticity, durability, and thermal stability.

Blocked Isocyanate Chemistry and Deblocking Mechanisms

Blocked isocyanates are created by reacting the isocyanate groups of this compound with a blocking agent. This process temporarily masks the highly reactive isocyanate functionality, rendering it inert at ambient temperatures. This allows for the formulation of one-component (1K) systems with extended shelf life, as the reaction with a co-reactant, such as a polyol, is prevented until the mixture is heated to a specific deblocking temperature.

The deblocking process is a thermally reversible reaction where the blocked isocyanate dissociates, regenerating the free isocyanate and the blocking agent, which then typically volatilizes. The regenerated isocyanate is then free to react with the polyol to form the urethane linkage. The temperature at which this deblocking occurs is a critical parameter and is primarily dependent on the chemical nature of the blocking agent used.

Common blocking agents include phenols, oximes, caprolactam, and pyrazoles. The choice of blocking agent allows for the tuning of the deblocking temperature to suit specific application requirements. For instance, pyrazole-based blocking agents can offer a wide range of deblocking temperatures, from approximately 85 to 200 °C, by varying the substituents on the pyrazole (B372694) ring. researchgate.net The deblocking of methyl ethyl ketoxime (MEKO) blocked prepolymers has been observed to start at around 125 °C, with complete deblocking occurring at 200 °C. sci-hub.se For ε-caprolactam, a widely used blocking agent, the dissociation temperature for blocked polyisocyanates generally ranges between 130 °C and 160 °C. nih.govresearchgate.net Studies on ε-caprolactam blocked diisocyanates have shown deblocking to commence at temperatures around 160 °C. asianpubs.orgresearchgate.net

The general trend observed is that blocked aromatic isocyanates tend to have lower deblocking temperatures than their aliphatic counterparts. andersondevelopment.com The deblocking temperature is also influenced by the presence of catalysts, which can lower the required temperature for the dissociation to occur.

Table 1: General Deblocking Temperatures for Common Blocking Agents

| Blocking Agent | Typical Deblocking Temperature Range (°C) |

| Pyrazoles | 85 - 200 |

| Methyl Ethyl Ketoxime (MEKO) | 125 - 200 |

| ε-Caprolactam | 130 - 160 |

| Phenols | 100 - 160 |

| Sodium Bisulfite | 75 - 105 |

Note: These are general temperature ranges and can vary depending on the specific diisocyanate, catalyst, and other formulation components.

Prepolymer Synthesis Strategies

The prepolymer process is a widely employed strategy in polyurethane synthesis to control the reaction and the final polymer architecture. This two-step method involves first reacting an excess of this compound with a polyol to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a chain extender in a second step to build the final high molecular weight polyurethane. This approach allows for better control over the stoichiometry and reaction conditions, leading to more uniform polymer structures.

The properties of the resulting polyurethane are highly dependent on the type of polyol used in the prepolymer synthesis. Common polyols include polyethers, polyesters, and polycarbonates, each imparting distinct characteristics to the final material.

Polyester (B1180765) Polyol-Based Prepolymers: Prepolymers synthesized from this compound and polyester polyols, such as those derived from adipic acid or caprolactone, generally yield polyurethanes with excellent mechanical properties, including high tensile strength and tear resistance. For example, a polyurethane elastomer synthesized from 1,4-bis(isocyanatomethyl)cyclohexane with a trans/cis ratio of 86/14 and an adipate-type polyester polyol (number average molecular weight of 2000) demonstrates the potential for creating robust materials. researchgate.net

Polyether Polyol-Based Prepolymers: Polyether polyols, like poly(oxytetramethylene) glycol (PTMG), are known for imparting good flexibility, hydrolytic stability, and low-temperature performance to polyurethanes. The reaction of trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) with PTMG and a chain extender like 1,4-butanediol (B3395766) results in polyurethane elastomers with well-organized hard segment domains. researchgate.netnih.gov This is attributed to the high symmetry of the 1,4-H6XDI molecule, which facilitates crystallization of the hard segments and strong hydrogen bonding. nih.gov

Polycarbonate Polyol-Based Prepolymers: Polycarbonate polyols are used to produce polyurethanes with superior heat resistance, hydrolytic stability, and weatherability compared to those based on polyesters or polyethers. nih.gov The synthesis of thermoplastic polycarbonate polyurethane elastomers (TPCUEs) can be achieved through the reaction of a diisocyanate with a polycarbonate diol. These TPCUEs exhibit excellent thermal and mechanical properties, with tensile strengths ranging from 28.1 to 47.3 MPa and high elongation at break.

The isomeric structure of this compound also plays a crucial role in the properties of the resulting prepolymers and polyurethanes. The trans isomer, with its linear and symmetrical structure, tends to form highly ordered hard segments, leading to polyurethanes with enhanced elasticity, heat resistance, and mechanical properties. researchgate.netresearchgate.netnih.gov Polyurethane elastomers based on trans-1,4-bis(isocyanatomethyl)cyclohexane have demonstrated ultra-high performance properties, including superior resilience and tear strength. researchgate.net

Table 2: Illustrative Prepolymer Synthesis Parameters and Resulting Polyurethane Properties

| Diisocyanate Isomer | Polyol Type | NCO/OH Ratio | Curing Conditions | Resulting Polymer Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |

| trans-1,4-H6XDI | Polycaprolactone (2000 MW) | ~2.0 | Cured with 1,4-butanediol | 93 | > 34.5 | > 400 |

| 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane mixture | Polyether | Not Specified | Not Specified | 85-95 | 35-48 | 400-600 |

| trans-1,4-H6XDI | Polycarbonate Diol | Not Specified | Not Specified | 80-90 | 40-50 | 300-500 |

Note: The data in this table is compiled from various sources for illustrative purposes and represents typical ranges. Actual values will vary based on specific formulations and processing conditions.

Polymeric Materials Derived from Diisocyanatomethyl Cyclohexane: a Monomer Perspective

Polyurethane and Polyurea Systems Based on (Diisocyanatomethyl)cyclohexane

This compound, particularly its 1,3- and 1,4-isomers, serves as a crucial building block in the synthesis of advanced polyurethane (PU) and polyurea (PUU) systems. These aliphatic diisocyanates are instrumental in creating polymers with a desirable combination of properties, including excellent mechanical strength and resistance to degradation from light and weathering.

Polyurethanes synthesized from this compound isomers, such as 1,4-bis(isocyanatomethyl)cyclohexane (B82432) (1,4-H6XDI), exhibit superior mechanical and dynamic viscoelastic properties when compared to polyurethanes based on other common aliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) and dicyclohexylmethane-4,4'-diisocyanate (H12MDI). researchgate.net The highly symmetric molecular structure of the trans-1,4-isomer, commercially known as FORTIMO™, facilitates the formation of well-organized, crystalline hard segment domains within the polymer matrix. researchgate.net This efficient microphase separation between the hard and soft segments leads to polyurethanes with high elasticity, improved heat resistance, and exceptional light stability. researchgate.net

The reaction to form these polyurethanes typically involves the polyaddition of the diisocyanate with a polyol (forming the soft segment) and a chain extender, such as a short-chain diol. researchgate.net The hard segments are formed by the reaction of the diisocyanate and the chain extender. mdpi.com

In polyurea and poly(urethane-urea) systems, the diisocyanate reacts with amine-terminated resins or diamine chain extenders. primeauxassociates.comultimatelinings.com This reaction forms urea (B33335) linkages, which are known to create strong hydrogen bonds, further enhancing the mechanical properties of the resulting polymer. ultimatelinings.com For instance, polyurethane urea elastomers prepared from 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane with a 20% hard segment content have shown tensile strengths in the range of 36–37 MPa. researchgate.net The primary distinction between polyurea and polyurethane chemistry lies in the use of amine-terminated reactants instead of hydroxyl-terminated ones, with the amine-isocyanate reaction being significantly faster. primeauxassociates.commdpi.com

The selection of the this compound isomer and the other reactants allows for precise control over the final properties of the polymer, making it suitable for a wide range of high-performance applications.

Table 1: Comparison of Diisocyanates in Polyurethane Elastomers

| Diisocyanate | Key Structural Feature | Resulting Polymer Properties |

| trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) | High symmetry, cycloaliphatic | High elasticity, high impact resilience, low compression set, improved heat resistance, excellent light stability. researchgate.net |

| 4,4'-Methylene diphenyl diisocyanate (MDI) | Aromatic, good molecular symmetry | High hydrogen bonding index, distinct phase separation, high tensile strength. mdpi.com |

| Dicyclohexylmethane-4,4'-diisocyanate (H12MDI) | Cycloaliphatic, larger molecular volume | High storage modulus at low temperatures, excellent adhesion properties. mdpi.com |

| Isophorone diisocyanate (IPDI) | Cycloaliphatic, asymmetric | Good self-healing performance, relatively high tensile strength and elongation at break. mdpi.com |

Design and Synthesis of Functional Poly(urethane-urea) Copolymers

The design and synthesis of functional poly(urethane-urea) (PUU) copolymers using this compound allow for the creation of materials with tailored properties for specific applications. The segmented block copolymer structure of PUUs, consisting of alternating soft and hard segments, is key to their versatility. nih.gov

The synthesis is typically a two-step process. First, a prepolymer is formed by reacting an excess of this compound with a long-chain polyol, such as a polyester (B1180765) or polyether polyol (e.g., polytetramethylene ether glycol - PTMG). nih.govresearchgate.net This reaction is often carried out in a polar aprotic solvent like N,N'-dimethylacetamide (DMAc) and may be catalyzed by substances such as tin octoate. nih.gov The resulting prepolymer is terminated with isocyanate groups.

In the second step, the prepolymer is chain-extended with a diamine, forming the urea linkages that constitute the hard segments. nih.gov The selection of the diamine is critical for introducing specific functionalities. For example, using "deactivated" diamines, which have lower reactivity, can be achieved through a silylation protocol during the polymerization, leading to PUUs with significantly higher molecular weights and improved mechanical features. nih.gov

This synthetic approach allows for the incorporation of various functional groups and the control of segment ratios, which in turn dictates the final properties of the copolymer. For instance, designing PUUs with multiple types of hydrogen bonds and hydrogen-bond aggregates can lead to the fabrication of ultra-tough, impact-resistant plastics. researchgate.net Furthermore, creating novel block soft segments, for example through an aza-Michael addition reaction to produce a polyurea-polysiloxane-polyether copolymer, can result in thermoplastic elastomers with improved mechanical strength and specific viscoelastic behaviors. rsc.org The ability to precisely engineer the molecular architecture makes this compound a valuable monomer for developing advanced functional copolymers.

Table 2: Synthesis Components for Functional Poly(urethane-urea) Copolymers

| Component Type | Example Compound | Role in Polymer Structure |

| Diisocyanate | This compound | Forms the basis of the hard segment with the chain extender. nih.gov |

| Macroglycol (Polyol) | Polycaprolactone (PCL), Polytetramethylene ether glycol (PTMG) | Forms the flexible soft segment, providing elasticity. nih.govresearchgate.net |

| Chain Extender | Diamines (e.g., p-phenylenediamine (B122844) derivatives) | Reacts with the isocyanate-terminated prepolymer to form hard, hydrogen-bonded urea segments. nih.gov |

| Catalyst | Tin(II) octoate (Sn(Oct)₂) | Facilitates the urethane-forming prepolymer reaction. nih.gov |

| Solvent | N,N'-dimethylacetamide (DMAc) | Provides a medium for the polymerization reaction. nih.gov |

Role of this compound in Advanced Elastomeric Materials

This compound, particularly the trans-1,4-isomer (1,4-H6XDI), plays a significant role in the development of advanced polyurethane elastomers (PUEs) with exceptional performance characteristics. researchgate.net Elastomers are polymers prized for their viscosity and elasticity, and the unique chemical structure of this diisocyanate contributes directly to these properties.

The high molecular symmetry of 1,4-H6XDI promotes strong and well-organized crystallization of the hard segments within the elastomer. researchgate.net This leads to a highly effective microphase separation from the amorphous soft segments. The result is a PUE that exhibits a superior combination of properties not typically achievable with other diisocyanates. researchgate.net Research has shown that PUEs based on 1,4-H6XDI achieve high elasticity, demonstrated by high impact resilience and low compression set, along with improved heat resistance. researchgate.net

Compared to elastomers made with other common aliphatic diisocyanates, those derived from this compound show notable advantages. For example, polyurethane elastomers based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane demonstrate excellent mechanical and dynamic viscoelastic properties. researchgate.net The structure of the isocyanate is a determining factor in the final properties of a polyurethane elastomer; isocyanates with higher symmetry tend to facilitate stronger hydrogen bonding and more distinct phase separation, which enhances mechanical strength. mdpi.com

The combination of high elasticity, durability, and thermal stability makes this compound-based elastomers suitable for demanding applications where resilience and long-term performance are critical.

Contribution to High-Performance Coating and Adhesive Formulations

The inherent properties of polymers derived from this compound make it a significant contributor to high-performance coating and adhesive formulations. As an aliphatic diisocyanate, it provides excellent UV stability and weather resistance, which are critical for durable coatings intended for exterior applications.

Polyurea and polyurethane systems are known for their high flexibility, durability, and chemical resistance, often outperforming other polymer systems. ultimatelinings.com Coatings based on this chemistry form a robust, waterproof barrier suitable for protecting a wide range of substrates. ultimatelinings.com The rapid reaction time of polyurea systems, in particular, allows for quick application and return to service. primeauxassociates.com Formulations using this compound can be tailored to produce hard, chemically resistant coatings. The strong hydrogen bonding from urea linkages contributes to a tough and resilient surface. ultimatelinings.com

In adhesive formulations, the goal is to create a strong bond between substrates. The reactive nature of the isocyanate groups in this compound allows for excellent adhesion to various materials. Polyurethane and epoxy-based adhesives are widely used for their high strength. specialchem.com Additives such as silane-functional resins can be incorporated into polyurethane formulations to further improve adhesion and the mechanical strength of the cured adhesive. specialchem.com The versatility of this compound allows formulators to create adhesives with a range of properties, from rigid structural bonds to flexible seals, by adjusting the polyol and chain extender components. The resulting adhesives benefit from the monomer's contribution to durability and environmental resistance.

Integration into Composite Materials and Fiber-Reinforced Plastics

This compound-based polymers, particularly polyurethanes and polyureas, are prime candidates for use as matrix materials in advanced composite materials and fiber-reinforced plastics (FRPs). The matrix plays a crucial role in a composite, as it binds the reinforcing fibers together, transfers load between them, and protects them from environmental and physical damage.

The effectiveness of a composite depends heavily on the properties of the polymer matrix. High-performance matrices are required for demanding applications, such as in the aerospace industry, where an excellent strength-to-weight ratio is essential. uminho.pt Polymers derived from this compound offer high tensile strength, durability, and thermal stability, making them suitable for this purpose. researchgate.netmdpi.com

The integration process typically involves impregnating the reinforcing fibers with the liquid resin system (the diisocyanate, polyol, and other components) before curing. The low viscosity variations possible with some polyurethane systems can be advantageous for ensuring complete wetting and impregnation of the fiber bundles. qucosa.de The resulting FRPs can be designed to be lightweight yet possess exceptional mechanical properties, such as high impact resistance, making them suitable for use in sporting goods, automotive components, and structural applications. uminho.pt The use of this compound as a monomer for the matrix can lead to a new class of composite materials designed to operate under high-stress conditions. researchgate.net

Development of Specialty Polymers for Emerging Technologies

This compound is a key monomer in the development of specialty polymers for a range of emerging technologies, where materials with unique and precisely controlled properties are required.

One prominent example is in the field of advanced optical materials. Specific compositions of 1,3-diisocyanatomethylcyclohexane are used to prepare optical resins. google.com These resins can be formulated into optical lenses that exhibit a reduced cloudiness rate and low optical deformation, properties essential for high-precision optical applications. The cycloaliphatic structure of the diisocyanate contributes to the excellent optical clarity and long-term stability of the resulting polymer.

The trend towards sustainable and green chemistry is another area where related chemistries are emerging. While not directly this compound, the development of polyurethanes from bio-based diisocyanates, such as those derived from isosorbide, highlights the industry's move towards renewable resources. nih.gov These bio-based polymers exhibit high thermal stability and low polydispersity, demonstrating that high-performance materials can be created from sustainable building blocks. nih.gov

Furthermore, the unique elastomeric properties and potential for functionalization of polymers derived from this compound open up possibilities in other advanced fields. The development of functional poly(urethane-urea) copolymers allows for the creation of "smart" materials that can respond to stimuli, which is a focus of emerging polymer technologies. mdpi.com These could find applications in areas like flexible robotics, wearable sensors, and biomedical devices, where a combination of durability, flexibility, and biocompatibility is necessary. The ability to fine-tune polymer architecture at the molecular level using monomers like this compound is crucial for driving innovation in these next-generation technologies.

Structure Property Relationships in Diisocyanatomethyl Cyclohexane Derived Polymers

Influence of (Diisocyanatomethyl)cyclohexane Isomerism on Polymer Morphology and Crystallinity

The isomeric form of this compound, primarily the 1,3- and 1,4-isomers, plays a pivotal role in defining the morphology and crystallinity of the resultant polyurethane elastomers (PUEs). The spatial arrangement of the isocyanate groups on the cyclohexane (B81311) ring directly impacts the packing efficiency and the formation of ordered structures within the polymer matrix.

The 1,4-bis(isocyanatomethyl)cyclohexane (B82432) isomer, particularly the trans-isomer, possesses a highly symmetrical and linear structure. This symmetry facilitates efficient packing of the hard segments in the polyurethane, leading to well-organized crystalline domains. researchgate.netresearchgate.net This enhanced crystallinity is a direct result of the regular arrangement of the polymer chains, which promotes strong hydrogen bonding between the urethane (B1682113) groups. researchgate.netresearchgate.net In contrast, the 1,3-bis(isocyanatomethyl)cyclohexane (B1196688) isomer has an asymmetrical structure, which can disrupt the packing of the hard segments and lead to a more amorphous polymer morphology. epo.org

The degree of crystallinity in these polymers is a key factor governing their mechanical and thermal properties. The well-defined crystalline domains in polymers derived from 1,4-bis(isocyanatomethyl)cyclohexane act as physical crosslinks, reinforcing the polymer network and contributing to higher tensile strength and improved thermal resistance. researchgate.netresearchgate.net

A study comparing polyurethane elastomers based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane with those based on other commercial aliphatic and aromatic isocyanates highlighted these differences. It was found that the elastomers from the 1,4-isomer exhibited superior mechanical properties, which was attributed to the efficient crystallization of the hard segments. researchgate.net

Table 1: Comparison of Polymer Properties Based on Isomerism

| Isomer | Symmetry | Resulting Polymer Morphology | Key Property Influence |

| 1,4-bis(isocyanatomethyl)cyclohexane (trans) | High | Highly Crystalline | Enhanced mechanical strength and thermal stability. researchgate.netresearchgate.net |

| 1,3-bis(isocyanatomethyl)cyclohexane | Asymmetrical | More Amorphous | More flexible, potentially lower modulus. epo.org |

Impact of Cyclohexane Ring Structure on Polymer Chain Dynamics and Segmental Mobility

The rigid cyclohexane ring in the backbone of this compound-derived polymers significantly influences chain dynamics and segmental mobility. The presence of this cyclic structure introduces a topological constraint that alters how the polymer chains can move and respond to external stimuli. mdpi.com

The study of cyclic polymers, which lack free ends, provides insights into how topological constraints suppress certain modes of motion, like reptation. mdpi.com While this compound introduces a ring within the polymer chain rather than creating a fully cyclic polymer, the principles of constrained motion are still relevant. The presence of the ring structure can lead to a more compact molecular conformation compared to a linear analogue of similar molecular weight, which in turn affects intermolecular interactions and bulk properties. mdpi.comrsc.org

Contribution to Thermal Stability and Degradation Pathways of Polymeric Networks

Polyurethanes derived from aliphatic diisocyanates, including this compound, generally exhibit increased resistance to thermal degradation compared to their aromatic counterparts. researchgate.net The absence of easily oxidizable aromatic rings contributes to their enhanced thermal stability.

The highly symmetric structure of trans-1,4-bis(isocyanatomethyl)cyclohexane allows for the formation of well-crystallized hard segment domains in polyurethane elastomers. researchgate.net This ordered structure, with strong hydrogen bonds, contributes to improved heat resistance. researchgate.net The thermal stability of these polymers is often evaluated by techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, a polyurethane resin produced from 1,4-bis(isocyanatomethyl)cyclohexane demonstrated a temperature at which its storage elastic modulus (E') reached 1 × 10^6 Pa at 200°C or higher, indicating good thermal stability. epo.org

The degradation of polyurethanes can proceed through several pathways, including the dissociation of the urethane linkage back to isocyanate and alcohol, which is a reversible reaction. rsc.org The stability of the urethane bond is influenced by the structure of the isocyanate and the polyol. The cycloaliphatic nature of this compound contributes to a more stable urethane linkage compared to some aromatic isocyanates.

Effects on Mechanical Performance: Modulus, Hardness, and Hysteresis

The mechanical properties of polyurethanes derived from this compound are significantly influenced by the isomer choice and the resulting polymer morphology. The use of the highly symmetric trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) leads to polyurethane elastomers (PUEs) with superior mechanical properties compared to those made from other aliphatic and even some aromatic diisocyanates. researchgate.netresearchgate.net

These PUEs exhibit high elasticity, characterized by higher impact resilience and lower compression set, which indicates a better ability to recover from deformation. researchgate.net The well-crystallized hard segments, a result of the symmetric 1,4-H6XDI structure, act as effective physical crosslinks, leading to higher modulus and hardness. researchgate.netmdpi.com

In a comparative study, thermoplastic polyurethanes (TPUs) based on 1,4-H6XDI with a Shore A hardness of 85A showed excellent elasticity, including high impact resilience and a low compression set at 70°C. researchgate.net The tensile strength of polyurethane ureas prepared from 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane can reach the range of 36-37 MPa at a 20% hard segment content. researchgate.net

Hysteresis, or the energy loss during a deformation cycle, is also affected by the diisocyanate structure. The efficient packing and strong hydrogen bonding in 1,4-H6XDI based PUEs can lead to a more resilient material with lower hysteresis, as energy is stored more elastically in the well-ordered structure.

Table 2: Mechanical Properties of this compound-Based TPUs

| Property | 1,4-H6XDI-based TPU (Hardness 85A) | MDI-based TPU (Hardness 85A) | H12MDI-based TPU (Hardness 85A) |

| Impact Resilience (%) | High | Moderate | Moderate |

| Compression Set (70°C, 22h) (%) | Low | Higher | Higher |

Data adapted from a study on high-performance polyurethane elastomers. researchgate.net

Optical Properties and UV Stability in Transparent Polymeric Systems

Polyurethanes based on aliphatic diisocyanates like this compound are known for their excellent light stability, a crucial property for transparent applications. researchgate.netresearchgate.net Unlike aromatic diisocyanates, which can yellow upon exposure to ultraviolet (UV) radiation due to the formation of quinone-imide structures, aliphatic polyurethanes maintain their transparency and color. mdpi.com

The use of 1,3-bis(isocyanatomethyl)cyclohexane has been explored in the synthesis of pressure-sensitive adhesives with high optical transmittance, suitable for applications in foldable displays and wearable electronics. sigmaaldrich.com The inherent UV stability of the cycloaliphatic structure is a key advantage in these systems.

However, UV radiation can still affect the mechanical properties of polymers, even those considered UV-resistant. mdpi.com This can be due to localized thermal effects leading to annealing, which can cause a reduction in the material's modulus. mdpi.com Therefore, for applications requiring long-term outdoor exposure or use in UV-intense environments, the addition of UV absorbers or hindered amine light stabilizers (HALS) may be necessary to protect the polymer's mechanical integrity, even if discoloration is not a primary concern. mdpi.com

The refractive index of polymers derived from this compound can also be tailored. For instance, a high-refractive index polythiourethane resin was synthesized using 1,3-bis(isocyanatomethyl)cyclohexane, achieving a refractive index of 1.617 with good optical and mechanical properties. scilit.com

Rheological Characteristics of this compound-Based Polymer Solutions and Melts

The rheological properties of polymer solutions and melts are critical for their processing and final application performance. researchgate.netazom.com For polymers derived from this compound, the rheology is influenced by factors such as molecular weight, molecular weight distribution, polymer architecture, and the presence of fillers. azom.comnih.gov

In solution, the rheological behavior is dependent on the polymer concentration and the solvent quality. mdpi.com The intrinsic viscosity of the polymer in a given solvent is a measure of the individual polymer coil's contribution to the solution viscosity and is related to its molecular size and conformation.

The rheological evaluation of polyurethane elastomers based on trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) has shown that the symmetric structure of the diisocyanate leads to well-ordered hard segment domains. researchgate.net This can result in a higher melt viscosity at low shear rates due to the physical network formed by these domains. However, as the shear rate increases, these structures can be disrupted, leading to a decrease in viscosity. The study of the rheological properties provides valuable insights into the structure-property relationships and the processability of these materials. researchgate.netresearchgate.net

Analytical and Characterization Techniques in Diisocyanatomethyl Cyclohexane Research

Spectroscopic Methods for Structure Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the study of (Diisocyanatomethyl)cyclohexane, providing invaluable information on molecular structure, functional groups, and the progress of polymerization reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound and its derivatives. ¹H-NMR, in particular, is instrumental in monitoring the reactions of the isocyanate groups, such as in the formation of blocked polyisocyanates.

When this compound reacts with a blocking agent, the chemical environment of the protons near the isocyanate group changes significantly. This change is readily observed in the ¹H-NMR spectrum. For instance, the protons of the -CH₂-NCO group in the parent diisocyanate will have a characteristic chemical shift. Upon reaction with a blocking agent to form a urethane (B1682113) linkage (-NH-COO-R), new signals corresponding to the protons of the blocking group and a shift in the signals of the methylene (B1212753) (-CH₂-) protons adjacent to the newly formed urethane group will appear. Researchers can track the disappearance of the reactant signals and the appearance of the product signals to monitor the reaction progress and confirm the successful blocking of the isocyanate.

Infrared (IR) and Raman spectroscopy are essential for identifying and tracking functional groups, making them ideal for monitoring the synthesis and curing of polymers based on this compound.

The isocyanate group (-N=C=O) has a very strong and distinct absorption band in the IR spectrum, typically appearing in the range of 2250-2280 cm⁻¹. This peak is the most prominent feature in the IR spectrum of this compound. During polymerization, for example in the reaction with a polyol to form a polyurethane, the intensity of this isocyanate band decreases. Concurrently, new bands characteristic of the urethane linkage appear, such as the N-H stretching vibration around 3300 cm⁻¹ and the carbonyl (C=O) stretching vibration of the urethane group around 1700-1730 cm⁻¹.

Table 1: Key Vibrational Frequencies for Monitoring this compound Reactions

| Functional Group | Bond | Technique | Typical Wavenumber (cm⁻¹) | Observation |

| Isocyanate | -N=C=O stretch | IR | 2250 - 2280 | Disappears as reaction proceeds |

| Urethane | N-H stretch | IR | ~3300 | Appears during urethane formation |

| Urethane | C=O stretch | IR | ~1730 - 1700 | Appears during urethane formation |

| Cyclohexane (B81311) | C-H stretch | Raman | 2800 - 3000 | Can be used to monitor the backbone structure ustc.edu.cn |

Chromatographic Techniques for Purity and Reaction Product Analysis

Chromatographic methods are vital for separating complex mixtures, making them indispensable for determining the purity of this compound and for analyzing the distribution of products from its reactions.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of diisocyanates. tandfonline.comresearchgate.net Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a common approach involves derivatization, where the isocyanate is reacted with a reagent to form a stable derivative that can be easily detected. tandfonline.com For instance, reacting this compound with a reagent like 1-(2-pyridyl)piperazine (B128488) converts it into a stable urea (B33335) derivative. nih.govepa.gov

These derivatives can then be separated using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer solution. tandfonline.comnih.gov Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic derivatizing agent imparts strong UV absorbance to the molecule. tandfonline.com This method allows for the accurate quantification of the diisocyanate and the identification of any related impurities. researchgate.net

Gas Chromatography (GC) is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds. chemcoplus.co.jp While direct GC analysis of diisocyanates can be performed, their high boiling points and potential for thermal degradation or reaction in the hot injector require careful method development. researchgate.net

For analyzing the cyclohexane moiety or less reactive derivatives, GC is highly effective. The choice of column is critical for achieving good separation of components. antpedia.comkelid1.ir A flame ionization detector (FID) is commonly used for the analysis of hydrocarbons and organic compounds. antpedia.comosha.gov Similar to HPLC, derivatization can also be employed to create more volatile or stable compounds suitable for GC analysis. The purity of the starting cyclohexane material itself is often determined by GC to ensure no unwanted side products are formed during synthesis. antpedia.comkelid1.ir

Thermal Analysis of this compound-Based Polymers

Thermal analysis techniques are crucial for characterizing the properties of polymers derived from this compound. e-bookshelf.dekohan.com.tw These methods measure changes in the physical and chemical properties of a material as a function of temperature. e-bookshelf.deresearchgate.net

Key thermal analysis techniques include:

Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow into or out of a sample as it is heated or cooled. kohan.com.twnetzsch.com This allows for the determination of important thermal transitions such as the glass transition temperature (Tg), which indicates the temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. kohan.com.tw It can also be used to study melting points (Tm) and crystallization behavior in semi-crystalline polymers.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. netzsch.comresearchgate.net This technique is used to evaluate the thermal stability and decomposition profile of a polymer. By heating a polymer sample at a controlled rate, the temperatures at which degradation occurs can be identified, providing information about the material's upper service temperature and its decomposition mechanism. researchgate.net

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency. e-bookshelf.dekohan.com.tw It applies an oscillatory force to the sample and measures the resulting displacement. This provides information on the material's stiffness (modulus) and energy dissipation (damping), which are highly sensitive to thermal transitions like the glass transition. kohan.com.tw

Table 2: Typical Thermal Analysis Data for Polyurethane Systems

| Property | Technique | Description | Typical Information Obtained |

| Glass Transition (Tg) | DSC, DMA | Temperature at which the polymer transitions from a glassy to a rubbery state. kohan.com.tw | Defines the lower use temperature of an elastomer; related to polymer chain mobility. |

| Decomposition Temperature (Td) | TGA | Temperature at which the polymer begins to chemically degrade and lose mass. researchgate.net | Indicates the thermal stability of the polymer. |

| Storage Modulus (E') | DMA | A measure of the elastic response of the material (stiffness). kohan.com.tw | Shows how the stiffness of the polymer changes with temperature. |

| Loss Modulus (E'') | DMA | A measure of the viscous response of the material (energy dissipation). kohan.com.tw | A peak in the loss modulus is often used to identify the glass transition temperature. |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. hu-berlin.detechnologyed.org In the study of polymers based on this compound, DSC is instrumental in identifying key phase transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). hu-berlin.deeag.com

The glass transition temperature represents the point at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state upon heating. hu-berlin.de This transition is observed as a step-like change in the heat capacity of the material in the DSC thermogram. hu-berlin.de For instance, in polyurethanes synthesized from this compound, the Tg is a critical parameter that dictates the material's service temperature range.

Crystalline or semi-crystalline polymers also exhibit a melting endotherm, which corresponds to the transition from an ordered crystalline structure to a disordered molten state. youtube.com The peak temperature of this endotherm is taken as the melting temperature (Tm), and the area under the peak, known as the heat of fusion, provides an indication of the degree of crystallinity. eag.comyoutube.com Modulated Temperature DSC (MTDSC) is an advanced technique that can separate the total heat flow into reversing and non-reversing components, offering enhanced resolution for complex transitions. eag.com

Table 1: Illustrative DSC Data for a Hypothetical this compound-based Polymer

| Thermal Property | Value (°C) |

| Glass Transition Temperature (Tg) | 65 |

| Onset of Crystallization (Tc) | 120 |

| Melting Temperature (Tm) | 180 |

Note: This data is for illustrative purposes and does not represent a specific, cited study.

Thermogravimetric Analysis (TGA) for Thermal Degradation

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition profile of materials. mdpi.com For polymers derived from this compound, TGA provides critical information about the temperatures at which degradation begins, the number of degradation steps, and the amount of residual mass at high temperatures.

The thermal stability of polyurethanes is influenced by the chemical structure of the diisocyanate. Generally, polyurethanes based on aromatic diisocyanates exhibit higher thermal stability compared to those derived from aliphatic diisocyanates. mdpi.com TGA curves for these polymers typically show one or more distinct weight loss steps, corresponding to the degradation of different segments of the polymer chain, such as the hard and soft segments in polyurethanes. mdpi.com The analysis can be conducted in an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to investigate thermo-oxidative degradation.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. It subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (G'), loss modulus (G''), and tan delta (tan δ). The storage modulus represents the elastic response of the material, while the loss modulus signifies the viscous response or energy dissipation. nih.gov

In the context of this compound-based polyurethanes, DMA is used to investigate the relationship between molecular structure, morphology, and mechanical behavior over a range of temperatures. researchgate.net The glass transition temperature (Tg) can be identified by a sharp drop in the storage modulus and a peak in the tan delta curve. nih.gov The magnitude of the storage modulus in the rubbery plateau region above the Tg provides insights into the crosslink density and the degree of phase separation between hard and soft segments. Polyurethane elastomers based on 1,4-bis(isocyanatomethyl)cyclohexane (B82432) have been shown to exhibit excellent dynamic viscoelastic properties due to the formation of well-organized hard segment domains. researchgate.net

Table 2: Representative DMA Data for a this compound-based Polyurethane Elastomer

| Property | Value |

| Storage Modulus (G') at 25°C | 1.5 GPa |

| Glass Transition Temperature (Tg) from tan δ peak | 70°C |

| Tan δ peak height | 0.8 |

Note: This data is for illustrative purposes and does not represent a specific, cited study.

Microscopic and Imaging Techniques for Polymer Morphology (e.g., SEM, TEM)

Microscopic techniques are essential for visualizing the morphology of polymers at various length scales. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most widely used methods.

Scanning Electron Microscopy (SEM) provides high-magnification images of the surface topography of a sample. libretexts.org An electron beam is scanned across the sample, and the signals produced by the interaction of the electrons with the material are used to generate an image. libretexts.org For polymer samples, which are typically non-conductive, a thin conductive coating (e.g., gold) is often applied to prevent charging. libretexts.org SEM is valuable for examining the phase morphology of polymer blends, the dispersion of fillers in composites, and the fracture surfaces of materials.

Transmission Electron Microscopy (TEM) , in contrast, provides images by passing a beam of electrons through an ultrathin specimen. libretexts.org This technique offers higher resolution than SEM and is capable of revealing the internal structure of materials, such as the size, shape, and distribution of different phases in a polymer blend or the crystalline lamellae in a semi-crystalline polymer. libretexts.org

In research involving this compound-based polymers, SEM and TEM can be used to study the microphase separation in polyurethanes, where hard and soft segments organize into distinct domains. The size and connectivity of these domains significantly influence the mechanical properties of the material.

Rheological Characterization of Polymer Systems (e.g., Rheometry)

Rheology is the study of the flow and deformation of matter. Rheometry involves the use of a rheometer to measure the rheological properties of materials, such as viscosity and viscoelastic moduli, as a function of stress, strain, temperature, or time.

For polymer systems based on this compound, rheological characterization is crucial for understanding their processing behavior and performance in the molten state or in solution. For example, the viscosity of a polymer melt is a critical parameter for processes like injection molding and extrusion. Rheological measurements can also provide insights into the molecular weight, molecular weight distribution, and branching of polymers. In the case of polyurethane systems, rheometry can be used to monitor the curing process by tracking the increase in viscosity as the polymerization reaction proceeds.

Theoretical and Computational Studies of Diisocyanatomethyl Cyclohexane Systems

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the fundamental properties of (Diisocyanatomethyl)cyclohexane. These calculations can elucidate the molecule's three-dimensional structure, electron distribution, and the reactivity of its isocyanate groups.

The geometry of the this compound molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find its most stable conformation. The cyclohexane (B81311) ring can exist in different conformations (e.g., chair, boat), and quantum chemical calculations can determine the energy differences between these forms and the preferred orientation of the diisocyanatomethyl substituent.

The reactivity of the isocyanate groups is a key factor in the formation of polyurethanes. The isocyanate group (–N=C=O) has a carbon atom that is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen). nih.gov This makes it susceptible to nucleophilic attack, which is the basis for polyurethane chemistry. mdpi.com Quantum chemical calculations can quantify the reactivity of the isocyanate groups by calculating various molecular descriptors.

Table 1: Calculated Reactivity Descriptors for the Isocyanate Groups of this compound

| Reactivity Descriptor | Value (arbitrary units) | Significance |

| Mulliken Charge on Carbonyl Carbon | +0.85 | A higher positive charge indicates greater electrophilicity and reactivity towards nucleophiles. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV | A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. |

| Fukui Function (f+) on Carbonyl Carbon | 0.45 | Indicates the susceptibility of the atom to nucleophilic attack. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

These calculations can also provide insights into how the cycloaliphatic nature of the core influences the reactivity of the two isocyanate groups, which may not be equivalent. mdpi.com The steric hindrance imposed by the cyclohexane ring can affect the accessibility of the isocyanate groups to reactants.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational method to study the time evolution of a system of atoms and molecules. nih.gov In the context of this compound, MD simulations can be used to model the polymerization process and the resulting polymer structure. mdpi.com

The simulation typically starts with a mixture of this compound monomers and a polyol in a simulation box. By applying a force field that describes the interactions between atoms, the simulation tracks the movements of each atom over time. To simulate the polymerization reaction, criteria for bond formation between the isocyanate groups and the hydroxyl groups of the polyol are defined. nih.gov

MD simulations can provide valuable information about the polymerization kinetics and the architecture of the resulting polyurethane. For instance, simulations can track the degree of conversion of isocyanate groups over time and how the polymer chains grow and entangle. mdpi.com The simulations can also reveal how the structure of the this compound monomer, with its cycloaliphatic core, influences the morphology of the resulting polymer, such as the formation of hard and soft segments. rsc.org

Table 2: Simulated Properties of a Polyurethane based on this compound and a Polyol

| Property | Simulated Value | Significance |

| Radius of Gyration (Rg) | 25 Å | A measure of the size and compactness of the polymer chains. |

| End-to-End Distance | 50 Å | Characterizes the overall shape and extension of the polymer chains. |

| Glass Transition Temperature (Tg) | 120 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific MD simulations.

These simulations can also be used to study the self-healing properties of polyurethanes, where the reversible nature of hydrogen bonds plays a crucial role. rsc.org

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density functional theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are crucial for elucidating the detailed mechanisms of the reactions it undergoes, particularly the formation of urethanes.

DFT calculations can map out the potential energy surface of the reaction between an isocyanate group and an alcohol (polyol). This allows for the identification of transition states, which are the highest energy points along the reaction pathway, and intermediates. acs.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. mdpi.com

Studies on similar isocyanate reactions have shown that the mechanism can be complex, sometimes involving catalysis by other molecules present in the system, such as another alcohol molecule or a tertiary amine. researchgate.netmdpi.com DFT calculations can compare the energetics of different possible pathways (e.g., direct addition vs. catalyzed reaction) to determine the most favorable one. worldscientific.com For instance, a neighboring glucose unit has been shown to act as a proton transporter, significantly lowering the energy barrier for the reaction between 2,4-Diisocyanatotoluene and cellulose. worldscientific.com

Table 3: Calculated Energetics for the Reaction of this compound with a Generic Alcohol

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Uncatalyzed (Direct Addition) | 35 | -20 |

| Alcohol-Catalyzed | 25 | -20 |

| Amine-Catalyzed | 15 | -20 |

Note: The values in this table are hypothetical and based on general trends for isocyanate reactions. Actual values would be obtained from specific DFT calculations.

These studies can also investigate the relative reactivity of the two isocyanate groups in this compound, which can be influenced by the stereochemistry of the cyclohexane ring.

Predictive Modeling of Structure-Property Relationships in Derived Polymers